(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide, also known as DMCM, is a compound that has been extensively studied for its potential use as an anxiolytic agent. DMCM belongs to the imidazobenzodiazepine class of compounds, which are known to bind to the benzodiazepine site on GABA-A receptors in the central nervous system.
Mecanismo De Acción
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide binds to the benzodiazepine site on GABA-A receptors in the central nervous system, leading to increased GABAergic neurotransmission. This results in a reduction in neuronal excitability and anxiolytic effects.
Biochemical and physiological effects:
This compound has been shown to reduce anxiety-like behavior and potentiate the effects of other anxiolytic drugs in animal models. It has also been shown to have anticonvulsant effects and reduce symptoms of alcohol withdrawal syndrome in animal models. This compound has been shown to have a short half-life and to be rapidly metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has been widely used in animal studies due to its anxiolytic and anticonvulsant effects. However, its short half-life and rapid metabolism in the liver can make it difficult to use in long-term studies. Additionally, the effects of this compound can vary depending on the dose and the animal model used.
Direcciones Futuras
Future research on (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide could focus on developing analogs with longer half-lives and improved pharmacokinetic properties. Additionally, further studies could investigate the potential use of this compound in treating other neurological disorders, such as depression and post-traumatic stress disorder. Finally, studies could investigate the effects of this compound on different subtypes of GABA-A receptors, which could lead to the development of more selective anxiolytic agents.
Métodos De Síntesis
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with 1-methylimidazole and cyanogen bromide. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 2-cyano-3-(1-methylimidazol-4-yl)acrylonitrile in the presence of a base. Both methods have been used to produce this compound with high yields and purity.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide has been studied extensively for its potential use as an anxiolytic agent. In animal studies, this compound has been shown to reduce anxiety-like behavior and potentiate the effects of other anxiolytic drugs. This compound has also been studied for its potential use in treating alcohol withdrawal syndrome, as it has been shown to reduce symptoms such as tremors and seizures in animal models. Additionally, this compound has been studied for its potential use in treating epilepsy, as it has been shown to have anticonvulsant effects in animal models.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-(1-methylimidazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-4-5-15(12(2)6-11)19-16(21)13(8-17)7-14-9-20(3)10-18-14/h4-7,9-10H,1-3H3,(H,19,21)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQALMDIGVWAPDI-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CN(C=N2)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CN(C=N2)C)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.